molecular formula C13H12N2O5S B1678887 Nimesulide CAS No. 51803-78-2

Nimesulide

Numéro de catalogue B1678887
Numéro CAS: 51803-78-2
Poids moléculaire: 308.31 g/mol
Clé InChI: HYWYRSMBCFDLJT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nimesulide is a nonsteroidal anti-inflammatory drug (NSAID) with pain medication and fever-reducing properties . Its approved indications are the treatment of acute pain, the symptomatic treatment of osteoarthritis, and primary dysmenorrhoea in adolescents and adults above 12 years old . It works by blocking the production of prostaglandins, thereby relieving pain and inflammation .


Molecular Structure Analysis

Nimesulide has a molecular formula of C13H12N2O5S and a molecular weight of 308.31 . The structure of Nimesulide has been studied using various methods including molecular modelling . The inclusion of the Nimesulide molecule into the beta- and gamma- cyclodextrin cavity has been investigated .


Physical And Chemical Properties Analysis

Nimesulide has a molecular weight of 308.31 . Its solubility in DMSO is 60 mg/mL . It is also noted that Nimesulide’s poor aqueous solubility poses bioavailability problems in-vivo .

Applications De Recherche Scientifique

Anti-Inflammatory Agent

Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) that acts as a cyclooxygenase-2 inhibitor . Various experimental models and clinical studies have demonstrated the anti-inflammatory efficacy of nimesulide . It is superior, or at least comparable in efficacy, to other NSAIDs, but is better tolerated and has less potential for adverse reactions .

Pain Management

Nimesulide has been found to be effective in the control of pain . Its specific affinity to inhibit cyclooxygenase-2 (COX-2) makes it a unique NSAID, not only because of its chemical structure but also because of its milder effects on the gastrointestinal mucosa .

Fever Treatment

Nimesulide has been used in the treatment of fever . Its antipyretic properties make it a suitable choice for managing fever conditions.

Potential Anticancer Agent

Selective COX-2 inhibitors, like Nimesulide, may demonstrate new important therapeutic benefits as anticancer agents . However, more research is needed to confirm this potential application.

Prevention of Premature Labour

There is a suggestion that selective COX-2 inhibitors may help in the prevention of premature labour . This is another potential application of Nimesulide that requires further investigation.

Potential Treatment for Alzheimer’s Disease

Nimesulide, as a selective COX-2 inhibitor, may even retard the progression of Alzheimer’s disease . This is a promising area of research, but more studies are needed to establish this application.

Pharmaceutical Formulations

Nimesulide has been used in various pharmaceutical formulations . Its poor aqueous solubility poses bioavailability problems in-vivo, which could be overcome by the formation of inclusion complexes with β-cyclodextrin .

Injectable Formulation

There has been research into the design and content determination of nimesulide injectable formulation . This opens up a new application for Nimesulide in the field of drug delivery.

Safety And Hazards

Nimesulide should be used with caution due to concerns about the risk of hepatotoxicity . It has been withdrawn from the market in many countries due to these concerns . It is recommended to avoid dust formation, contact with eyes, skin, or clothing, and to not breathe dust, vapor, mist, or gas .

Propriétés

IUPAC Name

N-(4-nitro-2-phenoxyphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c1-21(18,19)14-12-8-7-10(15(16)17)9-13(12)20-11-5-3-2-4-6-11/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWYRSMBCFDLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3037250
Record name Nimesulide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The therapeutic effects of Nimesulide are the result of its complete mode of action which targets a number of key mediators of the inflammatory process such as: COX-2 mediated prostaglandins, free radicals, proteolytic enzymes and histamine.
Record name Nimesulide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04743
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Nimesulide

CAS RN

51803-78-2
Record name Nimesulide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51803-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nimesulide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051803782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nimesulide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04743
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name nimesulide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758412
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nimesulide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nimesulide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.194
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIMESULIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4TKW1454M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

143-144.5 °C
Record name Nimesulide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04743
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

41 grams of nimesulide-sodium salt/βCD complex of 1:1 molar ratio are obtained as a yellow fine powder. The resultant nimesulide content is 20.0±0.2% measured by UV-spectrophotometry. Solubility properties are such that 100 mg of the complex can be dissolved in 6 ml of distilled water, resulting in a slightly opalescent solution with approximately 3.5 mg/ml nimesulide content. The solution has a pH value of 8.3±0.1.
Name
nimesulide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
complex
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nimesulide
Reactant of Route 2
Reactant of Route 2
Nimesulide
Reactant of Route 3
Reactant of Route 3
Nimesulide
Reactant of Route 4
Nimesulide
Reactant of Route 5
Reactant of Route 5
Nimesulide
Reactant of Route 6
Reactant of Route 6
Nimesulide

Q & A

Q1: What is the primary mechanism of action of Nimesulide?

A1: Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) that preferentially inhibits cyclooxygenase-2 (COX-2) [, , , , ]. COX-2 is an enzyme responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, Nimesulide reduces the production of these prostaglandins, thus exerting its anti-inflammatory and analgesic effects.

Q2: Does Nimesulide interact with any other targets besides COX-2?

A2: While primarily known for its COX-2 inhibitory activity, studies have shown that Nimesulide can also influence other cellular processes. For instance, it has been observed to increase intracellular cyclic adenosine monophosphate (cAMP) levels in activated neutrophils, which contributes to the inhibition of platelet-activating factor (PAF) and leukotriene B4 (LTB4) release []. Additionally, research suggests that Nimesulide may exert anti-cancer effects through mechanisms involving phosphatase and tensin homolog (PTEN) upregulation, apoptosis induction, and cell cycle arrest [, , ].

Q3: How does the inhibition of COX-2 by Nimesulide translate into its observed therapeutic effects?

A3: COX-2 plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid into prostaglandins. These prostaglandins contribute to various physiological processes associated with inflammation, including vasodilation, increased vascular permeability, and sensitization of pain receptors. By inhibiting COX-2, Nimesulide reduces the production of these pro-inflammatory mediators, thereby alleviating pain and inflammation.

Q4: Are there any studies exploring the downstream effects of Nimesulide beyond its direct interaction with COX-2?

A4: Yes, research has delved into the broader cellular responses elicited by Nimesulide. For example, in pancreatic cancer cells, Nimesulide has been shown to enhance the expression of PTEN, a tumor suppressor gene, while decreasing the expression of COX-2 and vascular endothelial growth factor (VEGF) []. This suggests a potential role for Nimesulide in inhibiting tumor angiogenesis. Additionally, Nimesulide has been observed to modulate the expression of cell cycle regulatory proteins and apoptotic markers in a model of ultraviolet B-induced photocarcinogenesis [].

Q5: What is the molecular formula and weight of Nimesulide?

A5: The molecular formula of Nimesulide is C13H12N2O5S, and its molecular weight is 308.31 g/mol.

Q6: Is there any information available regarding the spectroscopic data of Nimesulide?

A6: While specific spectroscopic data may not be explicitly detailed within the provided research, techniques such as infrared (IR) and proton nuclear magnetic resonance (H1 NMR) spectroscopy have been employed to confirm the structure of Nimesulide and its derivatives [, ]. These techniques provide valuable information regarding the functional groups and structural arrangements present within the molecule.

Q7: What are the challenges associated with the formulation of Nimesulide due to its physicochemical properties?

A7: Nimesulide's poor water solubility poses a significant challenge in its formulation, particularly for parenteral administration [, , ]. This limited solubility can hinder its bioavailability and necessitate the exploration of alternative delivery strategies.

Q8: What approaches have been explored to overcome the formulation challenges associated with Nimesulide?

A8: Several strategies have been investigated to enhance the solubility and bioavailability of Nimesulide. One approach involves the formation of inclusion complexes with β-cyclodextrin, which can improve its aqueous solubility and dissolution rate [, ]. Other methods include the development of solid dispersions using hydrophilic carriers such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), and modified starches [, , ]. These techniques aim to disperse the drug in a matrix that facilitates its dissolution and absorption.

Q9: What is the typical pharmacokinetic profile of Nimesulide?

A9: Nimesulide is well absorbed after oral administration, reaching peak plasma concentrations (Cmax) within 1 to 3 hours [, , ]. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, and its major metabolite, hydroxynimesulide, also possesses pharmacological activity [, ]. Nimesulide is primarily eliminated in the urine, with a half-life (t1/2) of approximately 2-4 hours [].

Q10: Has the efficacy of Nimesulide been evaluated in clinical trials, and what are the key findings?

A10: Yes, numerous clinical trials have been conducted to assess the efficacy and safety of Nimesulide in various conditions, including osteoarthritis, acute pain, and dysmenorrhea. Results from these trials have demonstrated that Nimesulide is effective in reducing pain and improving functional outcomes in patients with osteoarthritis [, ]. Furthermore, it has shown efficacy in managing acute low back pain, demonstrating comparable or superior analgesic effects compared to other NSAIDs like ibuprofen []. Studies have also indicated its potential in reducing postoperative pain associated with dental procedures and periodontal surgery [, ].

Q11: What are the major safety concerns associated with Nimesulide use?

A11: While generally well-tolerated, Nimesulide has been associated with rare but potentially serious adverse effects, particularly hepatotoxicity [, , ]. Cases of liver injury, including acute hepatitis and liver failure, have been reported, leading to its withdrawal from the market in some countries [, ].

Q12: Are there any specific patient populations in whom Nimesulide use may be contraindicated or require careful monitoring?

A12: Nimesulide is generally contraindicated in patients with a history of hypersensitivity to the drug or other NSAIDs, as well as those with active peptic ulcer disease or severe hepatic impairment [].

Q13: What steps have regulatory agencies taken to address the safety concerns associated with Nimesulide?

A13: In response to reports of hepatotoxicity, regulatory agencies in some countries have implemented measures to mitigate the risks associated with Nimesulide use. These measures include limiting the duration of treatment, recommending lower doses, and strengthening warnings and precautions in the drug's label [, ].

Q14: What are some potential strategies for improving the delivery of Nimesulide to specific target tissues?

A14: Research continues to explore innovative drug delivery systems for Nimesulide to enhance its therapeutic index and minimize potential adverse effects. These strategies include the development of targeted nanoparticles, liposomes, and other nanocarriers that can deliver the drug specifically to inflamed tissues, thereby reducing systemic exposure and potential toxicity [].

Q15: Are there any promising avenues for future research on Nimesulide?

A15: Further research is warranted to elucidate the full spectrum of Nimesulide's pharmacological activities, particularly its potential as an anticancer agent [, ]. Additionally, investigations into safer and more targeted drug delivery systems hold promise for maximizing its therapeutic benefits while minimizing risks.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.